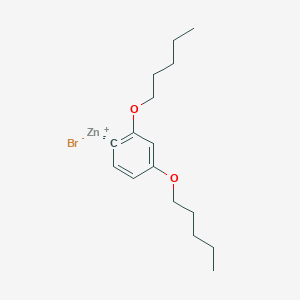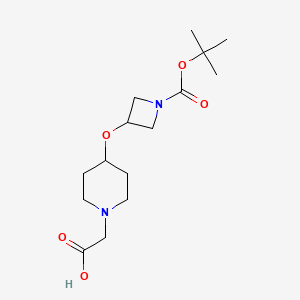
N-Heptyl-N-methylethanolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Heptyl-N-methylethanolamine: is an organic compound with the molecular formula C10H23NO . It is a clear, colorless liquid that is hygroscopic and has an amine-like odor. This compound is part of the alkanolamine family, which includes compounds that contain both amine and alcohol functional groups. These compounds are often used as intermediates in the synthesis of various chemicals, including pharmaceuticals and polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Heptyl-N-methylethanolamine can be synthesized through the reaction of heptylamine with ethylene oxide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous feeding of reactants into a flow reactor. The reaction mixture is then subjected to fractional distillation to separate the desired product from any by-products. This method ensures a consistent and high-quality output suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: N-Heptyl-N-methylethanolamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Secondary or tertiary amines.
Substitution: Halides or esters.
Applications De Recherche Scientifique
N-Heptyl-N-methylethanolamine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Heptyl-N-methylethanolamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
N-Methylethanolamine: A simpler alkanolamine with similar functional groups but a shorter carbon chain.
N-Benzyl-N-methylethanolamine: Contains a benzyl group instead of a heptyl group, leading to different chemical properties and applications.
Dimethylethanolamine: Contains two methyl groups attached to the nitrogen atom, making it more basic and reactive.
Uniqueness: N-Heptyl-N-methylethanolamine is unique due to its longer heptyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This makes it suitable for specific applications where longer hydrophobic chains are advantageous, such as in surfactants and certain pharmaceuticals.
Propriétés
Formule moléculaire |
C10H23NO |
|---|---|
Poids moléculaire |
173.30 g/mol |
Nom IUPAC |
2-[heptyl(methyl)amino]ethanol |
InChI |
InChI=1S/C10H23NO/c1-3-4-5-6-7-8-11(2)9-10-12/h12H,3-10H2,1-2H3 |
Clé InChI |
TWMZBGYMAHDLIX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCN(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2'-(1-([1,1'-Biphenyl]-4-yl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14895540.png)
![7-Bromo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B14895547.png)

![n-(2-Methoxyethyl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)acetamide](/img/structure/B14895550.png)
![n-Cyclopropyl-2-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)acetamide](/img/structure/B14895553.png)
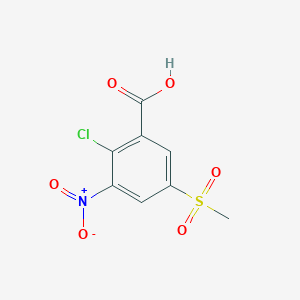
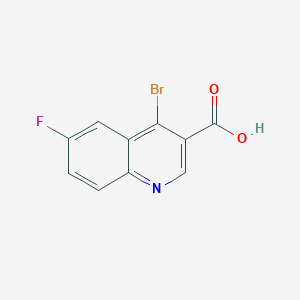
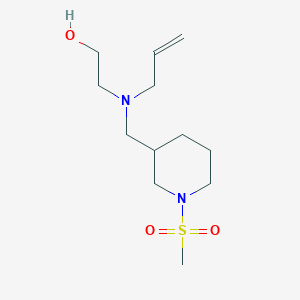

![Methyl 7-((tert-butoxycarbonyl)amino)-2-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B14895568.png)

